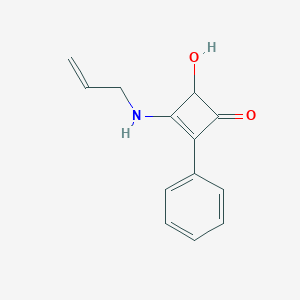
Carbamic acid,diethyl-,tetrahydro-2-furanyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) is a complex organic compound with a unique structure that includes a cyclobutenone ring, a hydroxy group, a phenyl group, and a propenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutenone ring, the introduction of the hydroxy and phenyl groups, and the attachment of the propenylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyclobutenone ring can be reduced to a cyclobutane ring.
Substitution: The propenylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyclobutenone ring may produce a cyclobutane derivative.
Scientific Research Applications
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds with improved efficacy and safety.
Comparison with Similar Compounds
2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) can be compared with other similar compounds, such as:
Cyclobutenone derivatives: Compounds with variations in the substituents on the cyclobutenone ring.
Phenyl-substituted compounds: Compounds with different functional groups attached to the phenyl ring.
Propenylamino derivatives: Compounds with different substituents on the propenylamino group.
The uniqueness of 2-Cyclobuten-1-one, 4-hydroxy-2-phenyl-3-(2-propenylamino)-(9ci) lies in its combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-hydroxy-2-phenyl-3-(prop-2-enylamino)cyclobut-2-en-1-one |
InChI |
InChI=1S/C13H13NO2/c1-2-8-14-11-10(12(15)13(11)16)9-6-4-3-5-7-9/h2-7,13-14,16H,1,8H2 |
InChI Key |
FXARRKJCZHLBNR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C(=O)C1O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















